molecular formula C14H21Cl3N2O2 B577991 Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride CAS No. 1210494-26-0

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B577991
CAS No.: 1210494-26-0
M. Wt: 355.684
InChI Key: LTUTUBUEURQDLJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClN₂O₂·2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chlorobenzyl group and a carboxylate ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, 4-chlorobenzyl chloride, and methyl chloroformate are commonly used as starting materials.

  • Reaction Steps:

    • Step 1: Piperidine is reacted with 4-chlorobenzyl chloride to form 4-chlorobenzylpiperidine.

    • Step 2: The resulting 4-chlorobenzylpiperidine is then reacted with methyl chloroformate to form methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate.

    • Step 3: The compound is then treated with hydrochloric acid to form the dihydrochloride salt.

  • Industrial Production Methods: The compound is typically synthesized in a controlled laboratory environment using standard organic synthesis techniques. Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amino group to a nitro group.

  • Reduction: Reduction reactions can be performed to reduce the nitro group back to an amino group.

  • Substitution: Substitution reactions can occur at the piperidine ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is utilized in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzylpiperidine derivatives

  • Chlorobenzyl derivatives

Uniqueness: Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its structural features make it particularly useful in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUTUBUEURQDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671961
Record name Methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210494-26-0
Record name Methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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